2-(4-chlorophenyl)-N-(3,4-difluorophenyl)quinoline-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(3,4-difluorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the 4-chlorophenyl and 3,4-difluorophenyl groups can be done through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic agent for diseases, given the biological activity of quinoline derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets might include kinases, G-protein coupled receptors, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline-4-carboxamide
- 2-(4-fluorophenyl)quinoline-4-carboxamide
- 2-(4-chlorophenyl)quinoline-4-carboxamide
Uniqueness
2-(4-chlorophenyl)-N-(3,4-difluorophenyl)quinoline-4-carboxamide is unique due to the presence of both chlorophenyl and difluorophenyl groups, which might confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-difluorophenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O/c23-14-7-5-13(6-8-14)21-12-17(16-3-1-2-4-20(16)27-21)22(28)26-15-9-10-18(24)19(25)11-15/h1-12H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVGBKIOGLTLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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